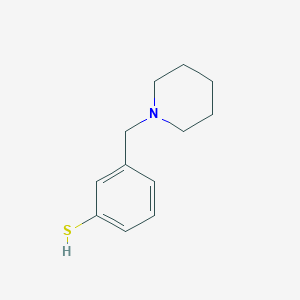
3-(Piperidin-1-ylmethyl)benzenethiol
Cat. No. B7829504
M. Wt: 207.34 g/mol
InChI Key: VROGWKSZUMPPBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04607105
Procedure details


To a suspension of lithium aluminum hydride (45.3 g, 1.19 moles) in 2200 mL of ether was added, dropwise under nitrogen, a solution of dithio bis-3,3'-N,N-di(piperidino)benzenecarboxamide (141.5 g, 0.32 mole) [prepared in Step B] in 2200 mL of ether and the mixture was stirred at ambient temperature for 20 hours. The mixture was decomposed by the addition of saturated sodium sulfate solution and filtered. The filter cake was stirred with 3000 mL of water and a solution of citric acid monohydrate (550 g, 2.62 moles) in 550 mL of water was added. The pH of the solution was adjusted to about 2 with 12N HCl and then to pH 8 with concentrated ammonium hydroxide. The solution was exhaustively extracted with ether to yield 120 g of product.


Name
3,3'-N,N-di(piperidino)benzenecarboxamide
Quantity
141.5 g
Type
reactant
Reaction Step Two







Name
Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].NC1C(=O)C(=O)C=1NCC[S:17][C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([CH2:24][N:25]2[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]2)[CH:19]=1.S([O-])([O-])(=O)=O.[Na+].[Na+].O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.Cl.[OH-].[NH4+]>CCOCC.O>[N:25]1([CH2:24][C:20]2[CH:19]=[C:18]([SH:17])[CH:23]=[CH:22][CH:21]=2)[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]1 |f:0.1.2.3.4.5,7.8.9,10.11,13.14|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
45.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
2200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
3,3'-N,N-di(piperidino)benzenecarboxamide
|
|
Quantity
|
141.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(C1=O)=O)NCCSC1=CC(=CC=C1)CN1CCCCC1
|
|
Name
|
|
|
Quantity
|
2200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
550 g
|
|
Type
|
reactant
|
|
Smiles
|
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
550 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The filter cake was stirred with 3000 mL of water
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added, dropwise under nitrogen
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solution was exhaustively extracted with ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCCC1)CC=1C=C(C=CC1)S
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 120 g | |
| YIELD: CALCULATEDPERCENTYIELD | 180.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
